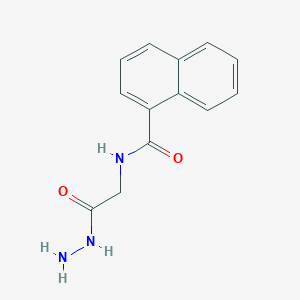

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide

Overview

Description

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C13H12N4O2. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene ring system, which is a common structural motif in many biologically active molecules.

Scientific Research Applications

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.

Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

Target of Action

The primary target of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is the proliferating cell nuclear antigen (PCNA) . PCNA is a protein that plays a crucial role in DNA repair . The compound was designed to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells .

Mode of Action

This compound acts as a small molecule inhibitor of PCNA . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .

Biochemical Pathways

It is known that the compound interferes with the function of pcna, a protein essential for dna replication and repair within tumors .

Result of Action

In vitro testing demonstrated that this compound inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .

Biochemical Analysis

Biochemical Properties

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide interacts with the PCNA protein . PCNA, or Proliferating Cell Nuclear Antigen, is a key component of the DNA replication and repair machinery in cells. The interaction between this compound and PCNA inhibits the function of PCNA, thereby affecting DNA replication and repair .

Cellular Effects

The inhibition of PCNA by this compound has profound effects on cellular processes. It disrupts DNA replication, leading to cell cycle arrest and apoptosis, or programmed cell death . This makes this compound a potential antineoplastic agent .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PCNA and inhibiting its function . This disrupts the normal process of DNA replication and repair, leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound’s inhibition of PCNA leads to a decrease in cell proliferation and an increase in cell death .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower doses, the compound inhibits cell proliferation, while at higher doses, it induces cell death .

Metabolic Pathways

This compound is involved in the DNA replication and repair pathways . It interacts with the PCNA protein, which is a key component of these pathways .

Subcellular Localization

Given its interaction with PCNA, it is likely that the compound localizes to the nucleus, where DNA replication and repair occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with hydrazine derivatives. One common method includes the following steps:

Formation of Naphthalene-1-carboxylic Acid Hydrazide: Naphthalene-1-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to form naphthalene-1-carboxylic acid hydrazide.

Acylation Reaction: The hydrazide is then acylated with an appropriate acylating agent, such as ethyl chloroformate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazones or other reduced forms.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of hydrazones or amines.

Substitution: Formation of nitro or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydrazinyl-2-oxoethyl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

N-(2-hydrazinyl-2-oxoethyl)anthracene-1-carboxamide: Similar structure but with an anthracene ring.

Uniqueness

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide is unique due to its naphthalene ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-16-12(17)8-15-13(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPWXTKOCBUZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2356753.png)

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)

![1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane](/img/structure/B2356759.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2356762.png)

![5-[2-fluoro-4-(trifluoromethyl)benzoyl]-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B2356765.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2356766.png)

![2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]ethyl methanesulfonate](/img/structure/B2356767.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)